Technical Guide: Physicochemical Properties and Biological Evaluation of 1-(4-Benzyloxyphenyl)-2-thiourea
Technical Guide: Physicochemical Properties and Biological Evaluation of 1-(4-Benzyloxyphenyl)-2-thiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Benzyloxyphenyl)-2-thiourea, a derivative of thiourea, holds potential for investigation in drug discovery and development due to the diverse biological activities associated with the thiourea scaffold. This technical guide provides a comprehensive overview of the known physicochemical properties of 1-(4-Benzyloxyphenyl)-2-thiourea. It also outlines general experimental protocols for its synthesis and the determination of key physicochemical parameters. While specific biological data for this compound is limited in publicly available literature, this guide discusses the common biological targets of thiourea derivatives, such as enzymes and microbial organisms, and provides general methodologies for evaluating its potential biological activities.
Introduction
Thiourea derivatives are a class of organic compounds characterized by the presence of a thiourea moiety (S=C(NHR)2). These compounds have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, antiviral, anticancer, and enzyme inhibitory properties. The biological activity of thiourea derivatives is often attributed to the presence of the sulfur and nitrogen atoms, which can act as hydrogen bond donors and acceptors, as well as chelate metal ions in the active sites of enzymes. The benzyloxyphenyl group in 1-(4-Benzyloxyphenyl)-2-thiourea may influence its lipophilicity and pharmacokinetic profile, potentially enhancing its biological activity and cell permeability.
Physicochemical Properties
A summary of the available physicochemical data for 1-(4-Benzyloxyphenyl)-2-thiourea is presented in Table 1. It is important to note that some of these values are predicted and may vary from experimentally determined data.
Table 1: Physicochemical Properties of 1-(4-Benzyloxyphenyl)-2-thiourea
| Property | Value | Source |
| IUPAC Name | N-(4-(benzyloxy)phenyl)thiourea | - |
| CAS Number | 65069-53-6 | [CymitQuimica] |
| Molecular Formula | C₁₄H₁₄N₂OS | [CymitQuimica] |
| Molecular Weight | 258.34 g/mol | [Parchem] |
| Melting Point | 195-197 °C | [Parchem] |
| LogP (predicted) | 2.92 | [ChemScene] |
| Appearance | Crystalline solid (typical for thioureas) | [CymitQuimica] |
| Solubility | Generally soluble in organic solvents, limited solubility in water | [CymitQuimica] |
Experimental Protocols
Synthesis of 1-(4-Benzyloxyphenyl)-2-thiourea
A common and effective method for the synthesis of N-monosubstituted thioureas involves the reaction of an amine with an isothiocyanate. For 1-(4-Benzyloxyphenyl)-2-thiourea, this would involve the reaction of 4-benzyloxyaniline with a source of thiocyanic acid or an equivalent reagent.
General Protocol:
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Formation of Isothiocyanate (in situ): A common method involves the reaction of the corresponding amine with carbon disulfide in the presence of a base, followed by the addition of a carbodiimide. Alternatively, commercially available isothiocyanates can be used.
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Reaction with Amine: 4-Benzyloxyaniline is dissolved in a suitable anhydrous solvent, such as acetone or dichloromethane.
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To this solution, an equimolar amount of a suitable thiocarbonyl transfer reagent (e.g., benzoyl isothiocyanate followed by hydrolysis, or thiophosgene with appropriate precautions) is added dropwise at a controlled temperature, often at 0 °C or room temperature.
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The reaction mixture is stirred for a specified period, typically ranging from a few hours to overnight, and the progress is monitored by thin-layer chromatography (TLC).
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Upon completion, the product is isolated by filtration if it precipitates, or by evaporation of the solvent.
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The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-(4-Benzyloxyphenyl)-2-thiourea.
Diagram 1: General Synthesis Workflow
Caption: General workflow for the synthesis of 1-(4-Benzyloxyphenyl)-2-thiourea.
Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to elucidate the chemical structure. The spectra would be expected to show signals corresponding to the protons and carbons of the benzyloxyphenyl and thiourea moieties.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the thiourea group (around 3400-3200 cm⁻¹), C=S stretching (around 1300-1100 cm⁻¹), and C-O-C stretching of the benzyl ether (around 1250 cm⁻¹).
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Mass Spectrometry (MS): Mass spectral analysis should be performed to determine the molecular weight of the compound and to confirm its molecular formula.
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Melting Point: The melting point should be determined using a calibrated apparatus and compared with the literature value. A sharp melting point range is indicative of high purity.
Solubility Determination
The aqueous solubility of 1-(4-Benzyloxyphenyl)-2-thiourea can be determined using the shake-flask method.
Protocol:
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An excess amount of the solid compound is added to a known volume of purified water or a buffer of a specific pH in a sealed container.
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The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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The suspension is then filtered to remove the undissolved solid.
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The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination
For poorly soluble compounds like 1-(4-Benzyloxyphenyl)-2-thiourea, pKa determination can be challenging. Methods such as UV-Vis spectrophotometry in co-solvent systems or potentiometric titrations with surfactants can be employed.
General Protocol (Spectrophotometric Method):
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A series of buffer solutions with varying pH values are prepared.
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A stock solution of the compound is prepared in a suitable organic co-solvent (e.g., methanol or DMSO).
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A small aliquot of the stock solution is added to each buffer solution, and the UV-Vis spectrum is recorded.
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The absorbance at a specific wavelength, where the protonated and deprotonated forms of the compound have different molar absorptivities, is plotted against the pH.
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The pKa can be determined from the inflection point of the resulting sigmoidal curve.
Potential Biological Activities and Evaluation Protocols
Enzyme Inhibition
Thiourea derivatives are known inhibitors of various enzymes, including urease and tyrosinase.
4.1.1. Urease Inhibition Assay
Principle: The assay measures the inhibition of urease-catalyzed hydrolysis of urea to ammonia. The amount of ammonia produced can be quantified using the indophenol method.
Protocol:
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Prepare a solution of Jack bean urease in a suitable buffer.
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Prepare various concentrations of 1-(4-Benzyloxyphenyl)-2-thiourea.
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In a 96-well plate, add the urease solution, the test compound solution, and a urea solution.
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Incubate the mixture at a specific temperature for a set time.
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Stop the reaction and add the reagents for the indophenol reaction (phenol-nitroprusside and alkaline hypochlorite).
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Measure the absorbance at a specific wavelength (e.g., 630 nm) to determine the amount of ammonia produced.
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Calculate the percentage of inhibition and the IC₅₀ value.
Diagram 2: Urease Inhibition Assay Workflow
